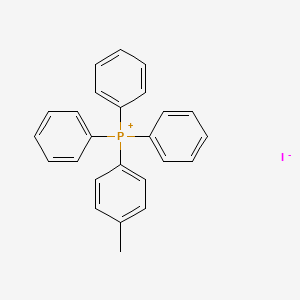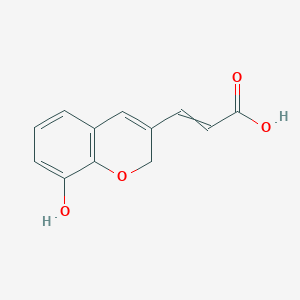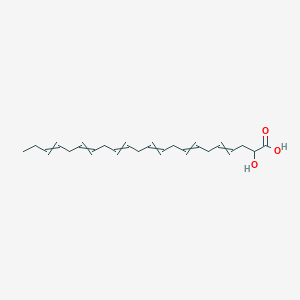
2-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is a long-chain polyunsaturated fatty acid with 22 carbon atoms and six double bondsThis compound plays a significant role in the growth and physiology of the central nervous system, regulating adult neurogenesis and neuroplasticity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) typically involves the use of algae as a biological source. The compound can be extracted and purified through various methods, including urea complexation and continuous distillation . These methods help in isolating the compound while preventing oxidation due to air exposure.
Industrial Production Methods
Industrial production of this compound often involves the cultivation of microalgae, which are rich in omega-3 fatty acids. The algae are harvested, and the fatty acids are extracted using solvents such as hexane. The extracted oil is then purified through processes like molecular distillation to obtain high-purity 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can undergo esterification to form esters, such as methyl or ethyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated fatty acids.
Substitution: Methyl and ethyl esters.
Applications De Recherche Scientifique
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of lipid profiles.
Biology: Plays a crucial role in cell membrane fluidity and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Used in the formulation of dietary supplements and functional foods.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also participates in signaling pathways that regulate gene expression, neurotransmitter release, and neuroinflammation. The molecular targets include various receptors and enzymes involved in these pathways .
Comparaison Avec Des Composés Similaires
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is unique due to its high degree of unsaturation and its specific role in the central nervous system. Similar compounds include:
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Alpha-linolenic acid: A shorter omega-3 fatty acid with three double bonds.
These compounds share some functional similarities but differ in their specific roles and effects in biological systems.
Propriétés
Numéro CAS |
100313-25-5 |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h3-4,6-7,9-10,12-13,15-16,18-19,21,23H,2,5,8,11,14,17,20H2,1H3,(H,24,25) |
Clé InChI |
AEOZJGKPWBZKCY-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
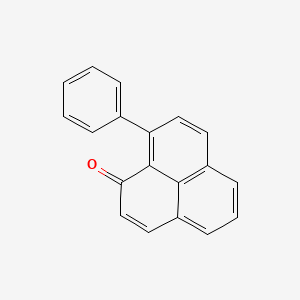
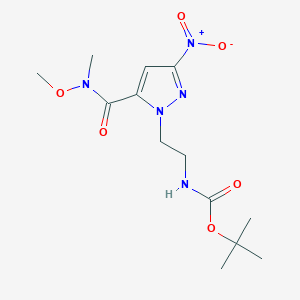
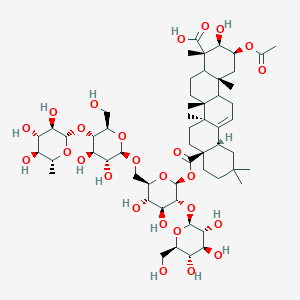
![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

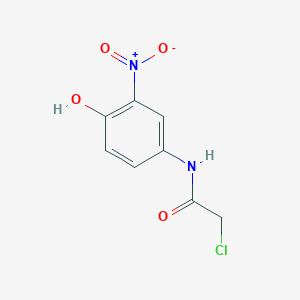
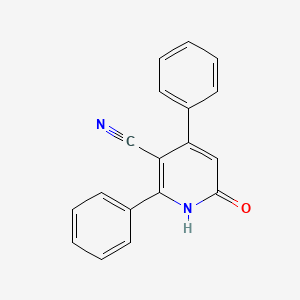
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
